3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide
Description
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide is a chemical compound known for its unique structure and versatile applications. It belongs to the class of isoindoline derivatives and is characterized by the presence of a dioxoisoindoline moiety attached to a phenylpropanamide group. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15(18-12-6-2-1-3-7-12)10-11-19-16(21)13-8-4-5-9-14(13)17(19)22/h1-7,13-14H,8-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWPYHYAKFPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine, such as aniline, under acidic conditions.
Introduction of the Propanamide Group: The resulting isoindoline derivative is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the propanamide group.
Final Product Formation: The intermediate is further purified and characterized to obtain the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the isoindoline core.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide finds applications in several scientific research areas:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It is used as a probe to study biological pathways and interactions, owing to its ability to interact with specific molecular targets.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, in medicinal applications, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
- 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoic acid
- 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(2-methoxyphenyl)propanamide
Uniqueness
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-phenylpropanamide stands out due to its specific substitution pattern and the presence of the phenylpropanamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
